Dihydrogen isocitrate

Description

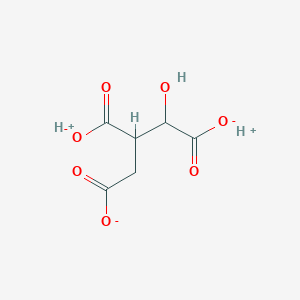

Structure

2D Structure

Properties

Molecular Formula |

C6H7O7- |

|---|---|

Molecular Weight |

191.12 g/mol |

IUPAC Name |

hydron;1-hydroxypropane-1,2,3-tricarboxylate |

InChI |

InChI=1S/C6H8O7/c7-3(8)1-2(5(10)11)4(9)6(12)13/h2,4,9H,1H2,(H,7,8)(H,10,11)(H,12,13)/p-1 |

InChI Key |

ODBLHEXUDAPZAU-UHFFFAOYSA-M |

Canonical SMILES |

[H+].[H+].C(C(C(C(=O)[O-])O)C(=O)[O-])C(=O)[O-] |

Origin of Product |

United States |

Scientific Research Applications

Cancer Research

Role in Tumor Metabolism

Dihydrogen isocitrate is closely linked to the activity of isocitrate dehydrogenases (IDH), which are pivotal in cellular metabolism. Mutations in IDH1 and IDH2 have been implicated in various cancers, particularly gliomas and acute myeloid leukemia (AML). These mutations lead to the accumulation of D-2-hydroxyglutarate (D-2-HG), an oncometabolite that can inhibit alpha-ketoglutarate-dependent enzymes, contributing to a hypermethylated state of DNA and histones, which promotes oncogenesis .

Case Study: IDH Mutations in Gliomas

Research has shown that patients with IDH1 mutations in gliomas exhibit prolonged survival compared to those with wild-type IDH1. The presence of D-2-HG has been associated with altered metabolic pathways that favor tumor growth . The ability of D-2-HG to inhibit lactate dehydrogenase also disrupts glucose metabolism in T cells, leading to impaired immune responses against tumors .

Neuroprotection

Protection Against Oxidative Stress

This compound has been identified as a protective agent for dopaminergic neurons under oxidative stress conditions. Studies indicate that IDH activity mitigates reactive oxygen species (ROS) levels, thereby preserving neuronal integrity. In models of Parkinson's disease (PD), cell-permeable derivatives of isocitrate have demonstrated significant neuroprotective effects by reducing oxidative stress and promoting neuronal survival .

Case Study: DJ-1 Dysfunction in Parkinson's Disease

In experiments involving Drosophila and mammalian models, it was observed that enhancing IDH function or administering trimethyl isocitrate (a derivative of this compound) improved resistance to oxidative stress in dopaminergic cells lacking DJ-1, a protein associated with familial PD. This highlights the therapeutic potential of this compound derivatives in neurodegenerative diseases .

Metabolic Regulation

Influence on Insulin Secretion

This compound plays a role in glucose metabolism and insulin secretion. IDH1 has been proposed to function within an anaplerotic cycle that links glucose-derived pyruvate to citrate and subsequently to this compound, facilitating the production of NADPH. This process is crucial for maintaining cellular redox balance and promoting insulin secretion from pancreatic beta cells .

Case Study: Transgenic Mouse Models

Transgenic mice overexpressing IDH1 exhibited metabolic disturbances such as fatty liver and hyperlipidemia, underscoring the enzyme's role in metabolic regulation and its potential implications for obesity-related pathologies .

Comparison with Similar Compounds

Table 1: Substrate Comparison of ICDH and HICDH

2.2. Tricarballylic Acid (1,2,3-Propanetricarboxylic Acid)

- Structural Similarities :

- Both compounds are tricarboxylic acids.

- Functional Differences :

- Geminal Coupling Constants (Jab) : Isocitrate lactone shows large, invariant Jab values (~16–18 Hz), while tricarballylic acid exhibits smaller couplings (~10–12 Hz) due to conformational flexibility .

- Chemical Shifts : Isocitrate’s hydroxyl group causes downfield shifts (~4.5–5.0 ppm) absent in tricarballylic acid .

Table 2: NMR Comparison of Isocitrate and Tricarballylic Acid

| Parameter | Dihydrogen Isocitrate | Tricarballylic Acid |

|---|---|---|

| Jab (Hz) | 16–18 (lactone form) | 10–12 |

| δ (ppm) for CH2 | 2.8–3.2 | 2.5–2.7 |

| Lactone Stability | High | None |

2.3. Cis-Aconitate

- Structural Relationship :

- Cis-aconitate is the dehydrated intermediate between citrate and isocitrate in the TCA cycle.

- Metal Ion Interactions :

- Fe(II) Binding : Isocitrate shows downfield isotropic shifts (X > M > A/B protons) with Fe(II), while cis-aconitate’s CH2 hydrogens undergo twice the shift of its CH group .

- Enzyme Regulation : Aconitase preferentially binds cis-aconitate over isocitrate, highlighting structural selectivity in metalloenzyme interactions .

Evolutionary and Mechanistic Insights

- Enzyme Divergence: ICDH and HICDH share a common ancestral enzyme but diverged to accommodate substrate-specific roles (TCA cycle vs. amino acid biosynthesis). Structural analyses reveal conserved catalytic domains (e.g., NADP<sup>+</sup>-binding Rossmann fold) but divergent substrate-binding pockets .

Preparation Methods

Acid-Base Neutralization with Citrate Salts

The most common industrial method involves neutralizing citric acid with potassium or sodium citrate under controlled conditions. Key steps include:

- Mixing : Citric acid (C₆H₈O₇) and potassium citrate (K₃C₆H₅O₇) are blended in ratios ranging from 1:0.70 to 1:9 to optimize yield.

- Hydration : Pure water (25–30% of total mass) is added to facilitate dissolution.

- Stirring : Variable-speed agitation for ≥1 hour ensures homogeneity.

- Granulation & Drying : The mixture is pelletized and dried at 110–120°C to produce crystalline potassium dihydrogen citrate (C₆H₇KO₇).

Key Data :

| Parameter | Value | Source |

|---|---|---|

| Yield | 64.1 g/L | |

| Purity | 99.9% (post-crystallization) | |

| Reaction Temperature | 25–30°C |

Halogenation of Propane Tetracarboxylic Acid Derivatives

A patented method involves halogenating propane-1,1,2,3-tetracarboxylic acid or its esters using hypochlorous or hypobromous acid:

- Halogenation : The tetraester is treated with NaOCl or Br₂ at pH 5–7.

- Acid Hydrolysis : The halogenated intermediate is refluxed with HCl to yield isocitric acid lactone and alloisocitric acid.

- Neutralization : Adjusting pH with KOH or NaOH forms dihydrogen isocitrate salts.

Advantages : Scalable for bulk production.

Limitations : Requires rigorous purification to remove byproducts like α-ketoglutarate.

Microbial Fermentation

Yarrowia lipolytica-Based Biosynthesis

The nonconventional yeast Yarrowia lipolytica converts biodiesel waste (glycerol and fatty acids) into isocitric acid under nitrogen-limited conditions:

- Fermentation Conditions :

- pH: 6.8–7.2

- Temperature: 28–30°C

- Substrate: 80–100 g/L glycerol

- Product Recovery :

Performance Metrics :

| Metric | Value | Source |

|---|---|---|

| Productivity (Q) | 0.54 g/L·h | |

| Substrate Utilization | 72% (w/w) | |

| Biomass Increase | 28% |

Citrate Enrichment in Cyanobacteria

Supplementing Anabaena sp. with 100 μM citrate upregulates isocitrate dehydrogenase (IDH) activity, enhancing isocitrate synthesis:

- IDH Activity Increase : 2.5-fold at 100 μM citrate.

- Downstream Effects :

- 40% rise in nitrogenase activity.

- 35% increase in RuBisCO concentration.

Caution : Citrate concentrations >500 μM inhibit metabolism due to metal chelation.

Enzymatic Catalysis

Isocitrate Dehydrogenase (IDH)-Mediated Synthesis

IDH (EC 1.1.1.41/42) catalyzes the reversible conversion of isocitrate to α-ketoglutarate. Immobilized IDH in flow reactors enables continuous production:

- Reactor Setup :

- Enzyme: Thermus thermophilus IDH (thermostable).

- Cofactors: NAD⁺ (1.0 mM), Mg²⁺ (5 mM).

- pH: 8.0 (Tris-HCl buffer).

- Detection : Fluorometric monitoring of NADH (λₑₓ 340 nm, λₑₘ 460 nm).

Efficiency :

| Parameter | Value | Source |

|---|---|---|

| Conversion Rate | 85–90% | |

| Enzyme Stability | >30 cycles |

Cell-Permeable Isocitrate Analogs

Trimethyl isocitrate (TIC), a cell-permeable derivative, is synthesized via enzymatic esterification:

- Steps :

- Esterify isocitric acid with methanol using lipase.

- Purify via Dowex resin chromatography.

- Application : TIC restores NADPH levels in DJ-1 null dopaminergic cells, mitigating oxidative stress.

Comparative Analysis of Methods

| Method | Yield (g/L) | Purity (%) | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Chemical Synthesis | 64.1 | 99.9 | High | Moderate |

| Microbial Fermentation | 58.2 | 99.5 | Moderate | Low |

| Enzymatic Catalysis | N/A* | 95–98 | Low | High |

*Enzymatic methods focus on purity over bulk yield.

Challenges and Innovations

- Purification Complexity : Lactone formation during acid hydrolysis necessitates advanced crystallization techniques.

- Substrate Inhibition : High citrate concentrations (>500 μM) disrupt microbial growth.

- Recent Advances : CRISPR-edited Y. lipolytica strains achieve 85% yield improvements by overexpressing IDH and aconitase.

Q & A

Q. What is the metabolic role of isocitrate dehydrogenase (IDH) in cellular systems?

IDH catalyzes the oxidative decarboxylation of isocitrate to α-ketoglutarate (α-KG), generating NADPH, a key reducing agent for biosynthesis and redox balance. In mammalian systems, cytosolic IDH1 supports lipid synthesis by providing NADPH, while mitochondrial IDH2 participates in the tricarboxylic acid (TCA) cycle. Methodological approaches include:

- Enzyme activity assays (e.g., colorimetric kits like MAK327 or MAK054) to measure substrate conversion rates .

- Metabolite profiling via mass spectrometry or NMR to track α-KG and NADPH levels .

Q. How can researchers experimentally validate IDH enzyme activity in vitro?

- Spectrophotometric assays monitor NADPH production at 340 nm wavelength during isocitrate conversion .

- Isotopic labeling (e.g., using ¹³C-isocitrate) to trace metabolic flux into α-KG and downstream metabolites .

- Inhibitor studies with compounds like AG-120 (an IDH1 inhibitor) to assess enzymatic specificity and kinetics .

Advanced Research Questions

Q. How do IDH mutations alter metabolic flux in cancer cells, and how can these changes be quantified?

Cancer-associated IDH mutations (e.g., IDH1 R132H) confer neomorphic activity, producing the oncometabolite D-2-hydroxyglutarate (2-HG). Methodologies include:

- Phase-plane flux analysis to model partitioning of isocitrate between the TCA cycle and glyoxylate bypass in wild-type vs. mutant strains .

- Metabolomic profiling to quantify 2-HG accumulation and its impact on epigenetic regulation .

- 13C metabolic flux analysis (MFA) to map carbon redistribution in IDH-mutant gliomas .

Q. What advanced imaging techniques correlate IDH mutation status with glioma phenotypes?

- Multiparametric MRI-based scoring systems integrate T2-weighted imaging, diffusion-weighted imaging (DWI), and magnetic resonance spectroscopy (MRS) to predict IDH mutation status non-invasively. Key features include tumor heterogeneity, edema patterns, and 2-HG peaks .

- Machine learning algorithms analyze MRI datasets to classify IDH-mutant vs. wild-type tumors with >90% accuracy in validation cohorts .

Q. How can researchers resolve contradictions in flux data between IDH mutant and wild-type models?

- Robustness analysis evaluates the sensitivity of flux distributions to experimental perturbations (e.g., substrate availability, oxygen levels) .

- Comparative meta-analysis aggregates data from diverse studies (e.g., Gerosa et al. 2015; Zhao & Shimizu 2003) to identify consensus patterns and outliers .

- Knockout/knockin models validate metabolic dependencies in controlled genetic backgrounds .

Q. What methodologies are used to study the structural and functional consequences of IDH mutations?

- X-ray crystallography resolves conformational changes in mutant IDH1/2 active sites that enable 2-HG production .

- Molecular dynamics simulations predict substrate binding affinities and catalytic efficiency shifts caused by mutations like IDH1 R132H .

- CRISPR-Cas9 screens identify synthetic lethal interactions in IDH-mutant cells, revealing therapeutic targets .

Research Design and Data Interpretation

Q. How should researchers formulate hypothesis-driven questions for IDH-related studies?

- Apply the PICOT framework :

- Population : Glioblastoma patients with IDH1 mutations.

- Intervention : AG-120 treatment.

- Comparison : Wild-type IDH gliomas.

- Outcome : 2-HG reduction and survival rates.

- Time : 12-month follow-up .

Q. What strategies ensure reproducibility in IDH enzyme assays?

- Detailed experimental protocols : Include substrate concentrations, pH buffers, and temperature controls .

- Reference standards : Use commercially available α-KG and 2-HG for calibration .

- Data transparency : Publish raw datasets and analysis code in supplementary materials .

Data Analysis and Contradiction Management

Q. How can researchers address discrepancies in IDH mutation frequency across studies?

Q. What statistical methods are robust for analyzing IDH-related metabolomic data?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.